(3,5-Dichloro-2-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BCl2F. This compound belongs to the boronic acid family, which is widely recognized for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of both chlorine and fluorine substituents on the phenyl ring enhances the compound's reactivity, making it a valuable intermediate in the synthesis of various organic molecules. Its unique structure and properties allow it to participate effectively in forming carbon-carbon bonds, a critical step in many synthetic pathways .
The synthesis of (3,5-Dichloro-2-fluorophenyl)boronic acid typically involves borylation of the corresponding aryl halide. A common synthetic route includes:
The reaction conditions for synthesizing (3,5-Dichloro-2-fluorophenyl)boronic acid typically involve:
The molecular structure of (3,5-Dichloro-2-fluorophenyl)boronic acid features a phenyl ring substituted with two chlorine atoms at positions 3 and 5 and a fluorine atom at position 2. The boronic acid functional group (-B(OH)2) is attached to the phenyl ring.
(3,5-Dichloro-2-fluorophenyl)boronic acid primarily participates in cross-coupling reactions, particularly:
The major products from reactions involving (3,5-Dichloro-2-fluorophenyl)boronic acid include biaryl compounds, styrene derivatives, and phenolic compounds depending on specific reaction conditions .
The primary mechanism of action for (3,5-Dichloro-2-fluorophenyl)boronic acid occurs during the Suzuki-Miyaura coupling reaction:
The efficiency of this mechanism is influenced by various factors including:
(3,5-Dichloro-2-fluorophenyl)boronic acid has significant applications in scientific research and industry:
Palladium-catalyzed Miyaura borylation represents the most efficient route to this sterically encumbered boronic acid. Modern protocols leverage Pd(II) precatalysts with XPhos ligands to activate the aryl halide substrate (typically 3,5-dichloro-2-fluorobromobenzene) toward room-temperature borylation. Key studies demonstrate that μ-OMs palladium dimers (e.g., precatalyst 10b) outperform conventional Pd(OAc)₂ systems, achieving 93% yield within 2 hours in THF at ambient temperature using B₂pin₂ (1.2 equiv) and KOAc (3.0 equiv) [2]. The electron-deficient nature of the aryl halide necessitates precise catalyst tuning to overcome oxidative addition barriers.
Mechanochemical approaches offer solvent-free alternatives: Ball milling with Pd(OAc)₂/t-Bu₃P·HBF₄, KOAc, and trace H₂O (60 μL) achieves solid-state borylation in 10 minutes at 60°C. This method eliminates solvent dependencies while maintaining high yields (92%) but requires careful temperature control to suppress protodeboronation side products [7].
Table 1: Comparative Borylation Methods for (3,5-Dichloro-2-fluorophenyl)boronic Acid Synthesis
Method | Catalyst System | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Solution-phase | Pd(OAc)₂/XPhos (10b) | THF, KOAc, RT, 2 h | 93 | Ambient temperature |
Mechanochemical | Pd(OAc)₂/t-Bu₃P·HBF₄ | Ball milling, 60°C, 10 min | 92 | Solvent-free, rapid kinetics |
Neat liquid | Pd(dba)₂/XPhos | 80°C, 12 h | 76* | Minimal solvent use |
Continuous flow (emerging) | Pd-PEPPSI complexes | Microreactor, <100°C, <30 min | Under study | Scalability, reduced catalyst loading |
Representative yield for analogous substrates [2] [7]
Ligand architecture critically governs catalyst stability and efficiency. Bulky, electron-rich phosphines (XPhos, SPhos) facilitate oxidative addition into C–Cl bonds by attenuating palladium electron density. For electron-deficient aryl chlorides like 3,5-dichloro-2-fluorochlorobenzene, N-heterocyclic carbene (NHC) ligands in PEPPSI-type complexes enable borylation at reduced temperatures (50–80°C) by stabilizing the Pd(0) intermediate [2] [5].
Recent innovations focus on air-stable precatalysts with sulfonamide-derived ligands (e.g., N-(methylsulfonyl)-2-pyridinecarboxamide). These systems resist deactivation under ambient conditions and exhibit exceptional functional group tolerance—critical for halogen-rich substrates prone to protodeboronation. When deployed with KOAc in ethanol, such catalysts achieve 66% yield at room temperature, though electron-withdrawing groups necessitate optimization [8]. For solid-state reactions, t-Bu₃P·HBF₄ proves optimal, as its hydrophobicity mitigates water-induced side reactions during milling [7].
Continuous flow chemistry enables precise thermal management of exothermic borylation reactions. Solvent selection directly impacts reactivity: THF maximizes yields (93%) at ambient temperature, while ethanol permits moderate yields (66%) but simplifies catalyst recovery [2] [9]. Under flow conditions, residence time and temperature must be balanced to prevent decomposition.
Studies on analogous high-temperature rearrangements (e.g., Claisen rearrangements at 300°C) reveal that neat substrate processing in microreactors achieves 96% selectivity with residence times under 3 minutes. Applying this to borylation, microfluidic systems with silicon-carbide chips could potentially maintain 100–150°C regimes without oligomerization [3] [9]. In situ FTIR monitoring (e.g., ReactIR 702L with micro flow cells) provides real-time feedback on boron reagent consumption, enabling dynamic adjustment of flow rates to maintain steady-state conversion [3].
Table 2: Continuous Flow Parameter Optimization Framework
Parameter | Optimal Range | Effect on Reaction | Monitoring Tool |
---|---|---|---|
Temperature | 25–150°C | ↑ Temp accelerates kinetics but risks decomposition | In-line thermocouples |
Residence time | 2–30 min | Longer times increase conversion but favor side reactions | FTIR (B₂pin₂ decay at 1390 cm⁻¹) |
Back pressure | 75–100 bar | Prevents volatilization at elevated temperatures | Digital pressure sensors |
Substrate concentration | Neat to 0.5 M | Higher concentrations boost STY but challenge mixing | Viscosity sensors |
Translating lab-scale borylation to manufacturing faces three key hurdles:
Gram-scale mechanochemical synthesis offers a viable alternative, achieving 89% yield with minimal solvent waste. However, reactor fouling from adhesive intermediates limits batch sizes to <100 g [7]. Emerging microreactor technologies with integrated membrane separation could bridge this gap, though boron-containing residues pose fouling risks.
Table 3: Compound Identification Data
Property | Value |
---|---|
IUPAC Name | (3,5-Dichloro-2-fluorophenyl)boronic acid |
CAS Registry Number | 2048237-95-0 |
Molecular Formula | C₆H₄BCl₂FO₂ |
Molecular Weight | 208.81 g/mol |
SMILES | OB(C1=CC(Cl)=CC(Cl)=C1F)O |
InChI Key | WJMUFPKENLCWKR-UHFFFAOYSA-N |
Commercial Suppliers | Sigma-Aldrich (AOB640097634), BLDpharm |
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